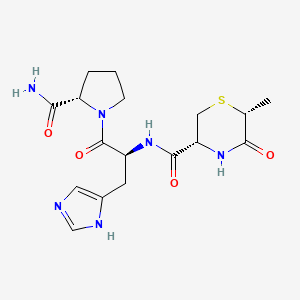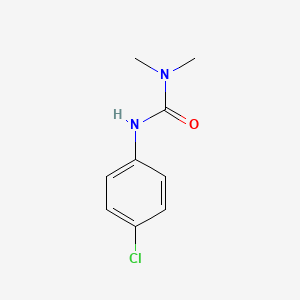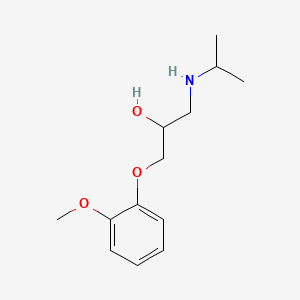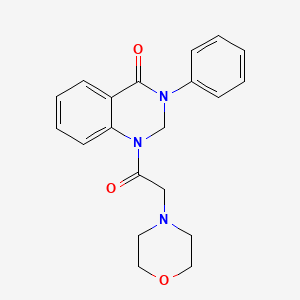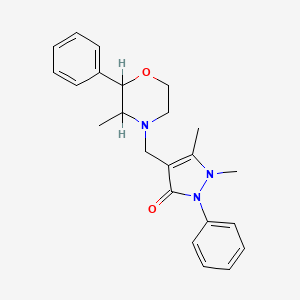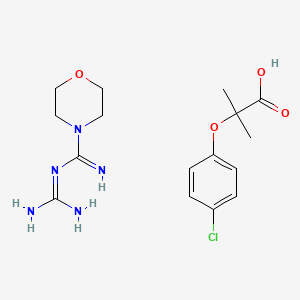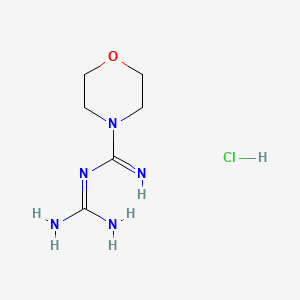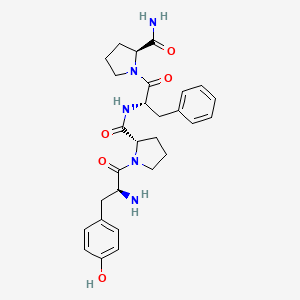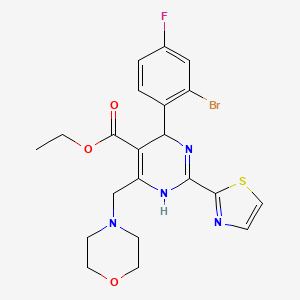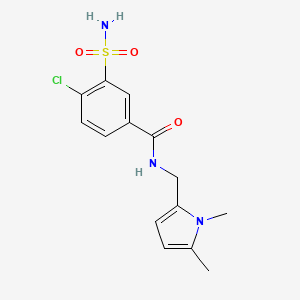
4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide
Descripción general
Descripción
MrgX1-Activator-1 is an activator of MrgX1 receptor signaling.
Aplicaciones Científicas De Investigación
Synthesis and Labeling
4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide and related compounds have been explored for their potential in scientific research, particularly in the synthesis and characterization of labeled compounds for biological studies. For instance, a study focused on the synthesis and characterization of tritium-labeled compounds related to 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide, demonstrating their application in studying receptor antagonists through tritium/hydrogen exchange techniques. This approach offers insights into the molecular interactions and biological pathways involving such compounds (Hong et al., 2015).
Chemical Synthesis Techniques
Research also delves into the development of novel chemical synthesis techniques using the core structure of 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide. One study highlighted an efficient method for sulfamoylation of a hydroxyl group, indicating the broader utility of the sulfamoyl group in synthetic chemistry. This method paves the way for the synthesis of a wide range of sulfamates, showcasing the compound's relevance in creating novel chemical entities with potential therapeutic applications (Okada et al., 2000).
Propiedades
IUPAC Name |
4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-9-3-5-11(18(9)2)8-17-14(19)10-4-6-12(15)13(7-10)22(16,20)21/h3-7H,8H2,1-2H3,(H,17,19)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCUCFFNMWDEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324984 | |
| Record name | 4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide | |
CAS RN |
793731-95-0 | |
| Record name | 4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



